molecular formula C16H26ClNO B1397615 4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride CAS No. 1219982-36-1

4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride

Cat. No. B1397615
M. Wt: 283.83 g/mol
InChI Key: KFUNUTIGEUWVBL-UHFFFAOYSA-N
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Description

4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride (4-t-PPE-HCl) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 64-68°C and a molecular weight of 309.86 g/mol. 4-t-PPE-HCl is an important synthetic intermediate used in the synthesis of a variety of compounds, including phenothiazines, quinolines, and other heterocyclic compounds. It is used as a reagent in the synthesis of drugs, dyes, and pharmaceuticals. Additionally, it is used as a chiral building block in asymmetric synthesis, and as an analytical reagent for the determination of a variety of organic compounds.

Scientific Research Applications

Synthesis and Characterization of Organosoluble Poly(Ether Imide)s

Liaw, Hsu, and Liaw (2001) explored the creation of highly organosoluble poly(ether imide)s using a bulky pendent bis(ether anhydride). They achieved a range of polymers with excellent solubility and thermal stability, demonstrating potential applications in materials science and engineering (Liaw, Hsu, & Liaw, 2001).

Electrosynthesis of Polythiophene Derivatives with High Thermal Stability

Zhang, Tang, Liang, and Shi (2006) developed soluble polythiophene derivatives exhibiting high thermal stability and strong yellow-green light emission. This research opens avenues in the field of electronics and materials science for creating high-performance polymers (Zhang, Tang, Liang, & Shi, 2006).

Antibacterial and Antioxidant Properties of Piperidine Derivatives

Gasparyan et al. (2011) synthesized a series of piperidine derivatives, finding some to exhibit moderate antibacterial activity and others high antioxidant activity. This research suggests potential applications in pharmaceuticals and health sciences (Gasparyan et al., 2011).

Synthesis and Reactivity of Multinuclear Zinc(II) Alkyl Derivatives

Dinger and Scott (2001) investigated alkyl zinc derivatives, showing potential for application in catalysis and polymerization processes. Their work contributes to the understanding of chemical reactivity and synthesis in inorganic chemistry (Dinger & Scott, 2001).

Synthesis and Pharmacological Activity of Piperidinopropanol Hydrochlorides

Gasparyan et al. (2009) focused on synthesizing compounds with significant cholinoblocking activities, contributing to pharmaceutical research and development (Gasparyan et al., 2009).

properties

IUPAC Name

3-[4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-4-16(2,3)13-7-9-14(10-8-13)18-15-6-5-11-17-12-15;/h7-10,15,17H,4-6,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUNUTIGEUWVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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